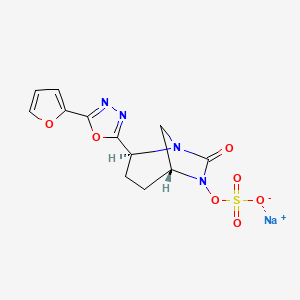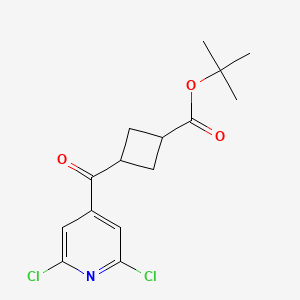
(S)-N-Boc-4-(2-iodoethyl)-2,2-dimethyloxazolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-N-Boc-4-(2-iodoethyl)-2,2-dimethyloxazolidine is a chiral compound that belongs to the class of oxazolidines It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an iodoethyl substituent, and a dimethyloxazolidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-Boc-4-(2-iodoethyl)-2,2-dimethyloxazolidine typically involves the following steps:
Formation of the Oxazolidine Ring: The initial step involves the reaction of an amino alcohol with an aldehyde or ketone to form the oxazolidine ring. This reaction is usually carried out under mild conditions using a suitable catalyst.
Introduction of the Boc Protecting Group: The oxazolidine intermediate is then treated with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to introduce the Boc protecting group.
Iodination: The final step involves the introduction of the iodoethyl group. This can be achieved by reacting the Boc-protected oxazolidine with an iodoalkane under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-N-Boc-4-(2-iodoethyl)-2,2-dimethyloxazolidine can undergo various chemical reactions, including:
Substitution Reactions: The iodoethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxazolidinones or reduction to yield amines.
Deprotection: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide, thiols, or amines. Conditions typically involve the use of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Deprotection: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent is commonly used.
Major Products Formed
Substitution: Formation of substituted oxazolidines.
Oxidation: Formation of oxazolidinones.
Reduction: Formation of amines.
Deprotection: Formation of free amines.
Applications De Recherche Scientifique
(S)-N-Boc-4-(2-iodoethyl)-2,2-dimethyloxazolidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (S)-N-Boc-4-(2-iodoethyl)-2,2-dimethyloxazolidine depends on its specific application. In general, the compound can act as a substrate or inhibitor for various enzymes, interacting with active sites and affecting enzyme activity. The iodoethyl group can participate in nucleophilic substitution reactions, while the Boc group provides stability and protection during chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2-Iodoethyl)benzene: Similar in having an iodoethyl group but lacks the oxazolidine ring and Boc protection.
9-(2-Iodoethyl)acridone: Contains an iodoethyl group but differs in the core structure.
2-Iodoethyl ether: Shares the iodoethyl group but has a different functional group.
Uniqueness
(S)-N-Boc-4-(2-iodoethyl)-2,2-dimethyloxazolidine is unique due to its combination of a chiral oxazolidine ring, Boc protecting group, and iodoethyl substituent
Propriétés
Formule moléculaire |
C12H22INO3 |
|---|---|
Poids moléculaire |
355.21 g/mol |
Nom IUPAC |
tert-butyl (4S)-4-(2-iodoethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate |
InChI |
InChI=1S/C12H22INO3/c1-11(2,3)17-10(15)14-9(6-7-13)8-16-12(14,4)5/h9H,6-8H2,1-5H3/t9-/m0/s1 |
Clé InChI |
XXQZNKZEVJOFQO-VIFPVBQESA-N |
SMILES isomérique |
CC1(N([C@H](CO1)CCI)C(=O)OC(C)(C)C)C |
SMILES canonique |
CC1(N(C(CO1)CCI)C(=O)OC(C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-7,8-dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13906882.png)
![1-[(2R,4S,5R)-5-[(2-chloroethylamino)methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B13906884.png)
![3-phenylsulfanyl-1-[(4S)-4-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-3-yl]propan-1-one](/img/structure/B13906889.png)






![6-[3-(1-Azetidinyl)propoxy]-3-bromo-2-fluoropyridine](/img/structure/B13906915.png)

![4-(tert-Butyl) 2-ethyl 6-iodo-4H-thieno[3,2-b]pyrrole-2,4-dicarboxylate](/img/structure/B13906931.png)
![tert-butyl 2-imino-2-oxo-hexahydro-1H-2lambda6-thieno[3,4-c]pyrrole-5-carboxylate](/img/structure/B13906934.png)

